molecular formula C18H16ClNO3 B214635 5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214635
M. Wt: 329.8 g/mol
InChI Key: MIZPJGWNKUMJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the family of indoles. It is a synthetic compound that has been widely studied due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes that are involved in cancer cell growth and inflammation. It has also been reported to disrupt the bacterial cell membrane, leading to the death of bacterial cells.
Biochemical and Physiological Effects:
5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to disrupt the bacterial cell membrane, leading to the death of bacterial cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potential applications in medicinal chemistry. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activity, making it a promising compound for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for research on 5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential applications in medicinal chemistry. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activity, making it a promising compound for drug development. Another direction is to study its mechanism of action in more detail. Further studies are needed to fully understand the mechanism of action of this compound. Additionally, future research could focus on the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis method of 5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 2-acetyl-1,3-dihydroindol-2-one with 2,5-dimethylphenyl magnesium bromide, followed by the reaction with chloroacetyl chloride. The final product is obtained by the reaction with sodium hydroxide. This method has been reported to yield high purity and high yield of the final product.

Scientific Research Applications

5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been used in various scientific research studies due to its potential applications in medicinal chemistry. It has been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, it has been reported to exhibit anti-bacterial activity against various bacterial strains.

properties

Product Name

5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C18H16ClNO3/c1-10-3-4-11(2)13(7-10)16(21)9-18(23)14-8-12(19)5-6-15(14)20-17(18)22/h3-8,23H,9H2,1-2H3,(H,20,22)

InChI Key

MIZPJGWNKUMJFK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O

Origin of Product

United States

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